2-(4-tert-butylphenoxy)-N-(6-methoxypyridin-3-yl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(6-methoxypyridin-3-yl)acetamide is an organic compound that belongs to the class of acetamides It features a tert-butylphenoxy group and a methoxypyridinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(6-methoxypyridin-3-yl)acetamide typically involves the following steps:
Formation of 4-tert-butylphenol: This can be synthesized by the alkylation of phenol with tert-butyl chloride in the presence of a base.
Etherification: 4-tert-butylphenol is then reacted with 2-chloroacetamide to form 2-(4-tert-butylphenoxy)acetamide.
Pyridine Derivative Formation: The final step involves the reaction of 2-(4-tert-butylphenoxy)acetamide with 6-methoxypyridine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the tert-butyl group.
Reduction: Reduction reactions may target the acetamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(6-methoxypyridin-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)acetamide: Lacks the methoxypyridinyl group.
N-(6-methoxypyridin-3-yl)acetamide: Lacks the tert-butylphenoxy group.
2-(4-tert-butylphenoxy)-N-(pyridin-3-yl)acetamide: Lacks the methoxy group on the pyridine ring.
Uniqueness
2-(4-tert-butylphenoxy)-N-(6-methoxypyridin-3-yl)acetamide is unique due to the presence of both the tert-butylphenoxy and methoxypyridinyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C18H22N2O3/c1-18(2,3)13-5-8-15(9-6-13)23-12-16(21)20-14-7-10-17(22-4)19-11-14/h5-11H,12H2,1-4H3,(H,20,21) |
InChI Key |
GCSGBEUSAVFSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CN=C(C=C2)OC |
Origin of Product |
United States |
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